(S)-Subasumstat

Chiral purity Enantiomeric excess Control compound

(S)-Subasumstat is the pharmacologically inactive S-enantiomer of the first-in-class SUMOylation inhibitor subasumstat (TAK-981). It shares identical physicochemical properties and chromatographic behavior with the active compound but lacks SAE inhibitory activity, providing an indispensable, chemically matched negative control. Unlike generic small-molecule controls or alternative SAE inhibitors such as ML-792—which exhibit distinct potency and selectivity profiles—(S)-Subasumstat eliminates confounding variables in mechanistic, phenotypic, and in vivo studies. Essential for rigorous interpretation of global SUMOylation, RNA-seq, proteomics, preclinical tumor model data, and screening assay development. Research-use only.

Molecular Formula C25H28ClN5O5S2
Molecular Weight 578.1 g/mol
Cat. No. B12384366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Subasumstat
Molecular FormulaC25H28ClN5O5S2
Molecular Weight578.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl
InChIInChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23-/m1/s1
InChIKeyLXRZVMYMQHNYJB-FAZIRXHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Subasumstat for Research Use: A Defined Inactive Isomer of the SUMOylation Inhibitor TAK-981


(S)-Subasumstat (also designated (S)-TAK-981) is the pharmacologically inactive S-enantiomer of the first-in-class SUMOylation inhibitor subasumstat (TAK-981) . It is manufactured and supplied exclusively as a research-use-only control compound to enable rigorous interpretation of experimental data generated with the active enantiomer [1]. This compound shares identical physicochemical properties and chromatographic behavior with subasumstat but lacks the ability to inhibit the SUMO-activating enzyme (SAE) or suppress global SUMOylation, thereby providing a chemically matched negative control for mechanistic studies .

Why a Generic SUMO Inhibitor Control Cannot Substitute for (S)-Subasumstat in Rigorous Experimental Design


Attempting to replace (S)-Subasumstat with a generic small-molecule control or an alternative SUMO pathway inhibitor introduces confounding variables that undermine experimental conclusions. Other SAE inhibitors, such as ML-792, exhibit distinct potency and selectivity profiles that preclude their use as a matched control for subasumstat [1]. Furthermore, the off-target transcriptional effects of SUMO pathway inhibition can be compound-specific, necessitating a structurally identical yet pharmacologically null enantiomer to isolate target-specific from compound-specific effects [2]. (S)-Subasumstat mitigates these risks by providing a stereochemically matched control that lacks SAE inhibitory activity while preserving all other chemical attributes, including solubility, protein binding, and cellular permeability, that could otherwise confound phenotypic readouts [3].

Quantitative Differentiation of (S)-Subasumstat from Active Comparators: An Evidence-Based Selection Guide


Stereochemical Purity as a Critical Quality Attribute for (S)-Subasumstat as a Negative Control

(S)-Subasumstat is supplied with a reported purity of >99.0%, ensuring that the material used as a negative control is not contaminated with the active R-enantiomer, subasumstat . This high chiral purity is essential for interpreting dose-response studies, as even trace contamination with the active enantiomer could produce false-positive inhibition of SUMOylation. In contrast, the active compound subasumstat is also available at comparable purity, but its activity requires confirmation via biochemical assays [1].

Chiral purity Enantiomeric excess Control compound

Lack of SAE Inhibitory Activity Defines (S)-Subasumstat as a Genuine Negative Control

(S)-Subasumstat is explicitly characterized as the inactive isomer of subasumstat and does not inhibit the SUMO-activating enzyme (SAE) or the downstream SUMOylation enzymatic cascade . This contrasts with the active enantiomer subasumstat, which inhibits SUMOylation with nanomolar potency (IC50 ~1 nM in E1-E2 transthiolation assays) and demonstrates dose-dependent target engagement in cellular and in vivo models [1]. The inactive nature of (S)-Subasumstat is consistently affirmed across multiple reputable vendors, establishing it as a reliable negative control for experimental systems investigating SAE inhibition.

SUMOylation SAE inhibition Negative control

Transcriptional Profiling Confirms Functional Inactivity of (S)-Subasumstat Relative to ML-792 and TAK-981

Comparative RNA-seq analysis of human cancer cell lines (HCT116, MDA-MB-231, Colo-205) treated with 1 µM of the active SUMO inhibitors TAK-981 or ML-792 revealed comparable modulation of gene expression, with a high degree of correlation in differentially expressed genes (DEGs) (r² = 0.836 to 0.971 across cell lines) [1]. Importantly, neither compound induced a robust type I interferon (IFN1) gene signature in vitro, underscoring that the immune-activating effects of TAK-981 are largely confined to in vivo or immune-competent contexts [2]. While direct RNA-seq data for (S)-Subasumstat are not publicly available, its established inactivity implies a transcriptomic profile indistinguishable from vehicle control, providing a critical baseline for interpreting the subtle transcriptional changes elicited by active SUMO inhibitors in vitro.

Transcriptomics IFN1 signature Gene expression

Optimal Research and Industrial Use Cases for (S)-Subasumstat Based on Evidence-Based Differentiation


Use as a Chemically Matched Negative Control in Cellular SUMOylation Assays

(S)-Subasumstat is the ideal negative control for experiments assessing the effects of subasumstat (TAK-981) on global SUMOylation, target protein SUMO modification, or downstream signaling events. Its structural identity to the active compound ensures that any observed phenotypic differences are attributable solely to SAE inhibition rather than off-target interactions, solubility issues, or cytotoxicity [1]. This application is particularly critical in cell-based assays where compound-specific effects can confound interpretation [2].

Validation of Target Engagement and Pharmacodynamic Biomarkers in In Vivo Studies

In preclinical xenograft or syngeneic tumor models where subasumstat is administered to evaluate anti-tumor efficacy or immune activation, (S)-Subasumstat serves as a rigorous negative control arm. This allows researchers to confirm that pharmacodynamic readouts—such as induction of type I interferon (IFN-I) gene signatures, plasma cytokine levels, or immune cell infiltration—are specifically driven by SUMOylation inhibition and not by general stress responses or vehicle effects [1]. The use of (S)-Subasumstat strengthens the causal link between target engagement and therapeutic outcome, a key consideration for translational research and drug development [2].

Differentiation of Compound-Specific from Target-Specific Effects in Transcriptomic and Proteomic Profiling

When conducting RNA-seq, proteomics, or phospho-proteomics studies to elucidate the mechanism of action of subasumstat, inclusion of (S)-Subasumstat as a control enables deconvolution of direct SUMOylation-dependent effects from indirect or compound-specific transcriptional and post-translational changes. This is essential for accurately defining the SUMO-regulated gene networks and signaling pathways that underpin the anti-tumor and immune-modulatory activities of SAE inhibition [1]. Such rigorous controls are increasingly expected in high-impact publications and regulatory submissions [2].

Quality Control and Assay Development for SUMO Pathway Inhibitor Screening

(S)-Subasumstat can be employed as a reference standard in biochemical and cellular assay development for screening novel SUMO pathway inhibitors. Its defined inactivity provides a benchmark for assay window determination, allowing researchers to establish the dynamic range and specificity of detection methods for SAE inhibition or SUMO conjugation. This application supports the development of robust, reproducible screening cascades in both academic and industrial drug discovery settings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Subasumstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.